molecular formula C12H13NO2S B12596800 2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile CAS No. 646066-76-4

2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile

Cat. No.: B12596800
CAS No.: 646066-76-4
M. Wt: 235.30 g/mol
InChI Key: XZKOWQVAFHPYHE-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile is an organic compound that features a benzenesulfonyl group attached to a nitrile group through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile typically involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature. This is followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new catalytic processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the nitrile group.

    2-[(Benzenesulfonyl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

    Sulfonamides: Compounds with a sulfonyl group attached to an amine.

Uniqueness

2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile is unique due to the presence of both a benzenesulfonyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

646066-76-4

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-3-methylbut-2-enenitrile

InChI

InChI=1S/C12H13NO2S/c1-10(2)11(8-13)9-16(14,15)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3

InChI Key

XZKOWQVAFHPYHE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CS(=O)(=O)C1=CC=CC=C1)C#N)C

Origin of Product

United States

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